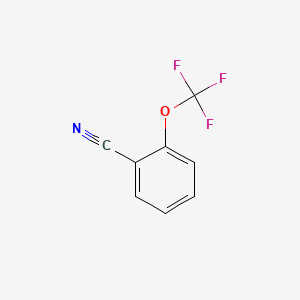

2-(Trifluoromethoxy)benzonitrile

Description

Contextualization of Trifluoromethylated and Trifluoromethoxylated Benzonitriles within Advanced Organic Chemistry

Trifluoromethylated and trifluoromethoxylated benzonitriles are classes of organic compounds that have garnered substantial interest in advanced organic chemistry, primarily due to the profound impact of fluorine-containing substituents on molecular properties. The introduction of a trifluoromethyl (-CF3) or a trifluoromethoxy (-OCF3) group into the benzonitrile (B105546) scaffold can dramatically alter the electronic nature, lipophilicity, metabolic stability, and bioavailability of a molecule. innospk.comchemicalbook.com

The trifluoromethyl group is a strong electron-withdrawing substituent, a property that can significantly influence the reactivity of the aromatic ring and the nitrile group. chemimpex.com This electronic effect is crucial in tuning the properties of molecules for various applications, including pharmaceuticals and agrochemicals. cphi-online.com In medicinal chemistry, the -CF3 group is often used as a bioisostere for methyl or chloro groups to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.org

Similarly, the trifluoromethoxy group is one of the most lipophilic substituents known, a characteristic that can improve a compound's ability to permeate biological membranes. chemicalbook.com It is also highly electron-withdrawing and metabolically stable. chemicalbook.comsigmaaldrich.com The unique conformational properties of the -OCF3 group, which tends to orient itself perpendicular to the plane of an attached benzene (B151609) ring, can also influence molecular shape and interactions with biological targets. chemimpex.com The combination of these fluorine-containing groups with the versatile nitrile functionality creates a powerful platform for the synthesis of novel and complex chemical entities.

Research Significance of the Trifluoromethoxy and Nitrile Functionalities in Molecular Design

The strategic incorporation of trifluoromethoxy and nitrile groups is a key tactic in modern molecular design, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. innospk.comcphi-online.comjk-sci.com

The nitrile (-C≡N) group , or cyano group, is a versatile functional group with a dual role in molecular design. cphi-online.com It is a valuable synthetic handle that can be readily converted into other important functional groups, such as primary amines, carboxylic acids, and various heterocyclic systems, making it a key building block in multi-step syntheses. cphi-online.com As a pharmacophore, the nitrile group can act as a hydrogen bond acceptor and participate in polar interactions with biological targets like proteins, thereby enhancing binding affinity and potency. sigmaaldrich.com Its linear geometry can also be used to probe and occupy narrow binding pockets in enzymes. Over 60 small molecule drugs approved by the FDA contain a cyano group, highlighting its importance in pharmaceuticals. googleapis.com

The presence of both the trifluoromethoxy and nitrile groups in a single molecule, as in 2-(Trifluoromethoxy)benzonitrile, creates a synthetically versatile platform for creating complex molecules with potentially enhanced biological activity, metabolic stability, and optimized pharmacokinetic profiles. innospk.combeilstein-journals.org

Overview of Academic Investigations and Emerging Research Frontiers

Academic and industrial interest in this compound stems from its utility as a key intermediate in the synthesis of more complex molecules. innospk.combeilstein-journals.org Research has focused on leveraging its unique combination of functional groups for applications in drug discovery and materials science.

Historical Perspectives and Foundational Studies

The study of trifluoromethoxy-substituted aromatics has historical roots in the broader field of organofluorine chemistry. Early foundational work by pioneers like L. M. Yagupol'skii in the mid-20th century laid the groundwork for the synthesis of aryl trifluoromethyl ethers. chemimpex.com The development of reagents and methods for introducing the -OCF3 group onto aromatic rings was a significant challenge. Early methods often required harsh conditions, but the development of milder and more efficient trifluoromethoxylation reagents, such as O-(trifluoromethyl)dibenzofuranium salts, expanded the accessibility of these compounds, though often with limitations like the need for very low temperatures. sigmaaldrich.comgoogle.com

The synthesis of specific benzonitrile derivatives, including those with trifluoromethyl groups, has been extensively documented in patent literature, often in the context of developing precursors for pharmaceuticals and agrochemicals. For instance, methods for preparing related compounds like 4-amino-2-(trifluoromethyl)benzonitrile (B20432) have been developed, starting from materials such as m-trifluoromethyl fluorobenzene (B45895) and proceeding through steps like bromination, cyanation, and ammonolysis. acs.org These synthetic routes highlight the established chemical transformations used to build complex benzonitriles. The specific compound this compound (CAS No. 63968-85-4) is now commercially available, indicating that viable synthetic pathways have been established, allowing it to be used as a building block in further research and development. innospk.comsigmaaldrich.com

Identification of Current Research Gaps and Future Directions

While this compound is a valuable synthetic intermediate, several areas remain open for future investigation.

Synthetic Methodology: A significant research frontier lies in the development of more efficient, scalable, and sustainable synthetic routes to this compound and its derivatives. While it is commercially available, new catalytic methods, potentially utilizing visible-light photoredox catalysis, could offer milder reaction conditions and improved yields, reducing the cost and environmental impact of its production.

Expansion of Applications: The primary application of this compound is as a building block. innospk.com Future research will likely focus on expanding its use in the synthesis of novel classes of compounds. Its application in materials science, for example in creating advanced polymers or liquid crystals with specific thermal or electronic properties, is an area with potential for growth. jk-sci.com

Late-Stage Functionalization: A major goal in modern synthesis is "late-stage functionalization," where key functional groups are introduced at the end of a synthetic sequence. Developing methods that allow for the direct introduction of the 2-cyanotrifluoromethoxy-phenyl moiety into complex molecules could accelerate drug discovery programs.

Exploring New Chemical Space: Researchers can use this compound as a starting point to create libraries of novel compounds for biological screening. The unique electronic and lipophilic properties of the trifluoromethoxy group, combined with the synthetic versatility of the nitrile, provide access to a chemical space that is relatively underexplored. chemicalbook.com This exploration could lead to the discovery of new therapeutic agents or agrochemicals with novel mechanisms of action. For instance, it serves as a precursor for valuable intermediates like 4-halophenoxy-2-trifluoromethyl benzonitrile, which are used in the synthesis of fungicidal triazole compounds. beilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 63968-85-4 | innospk.com |

| Molecular Formula | C8H4F3NO | innospk.com |

| Molecular Weight | 187.12 g/mol | |

| Appearance | Colorless to Yellow clear liquid | innospk.com |

| Boiling Point | 201.6±35.0 °C at 760 mmHg | innospk.com |

| Density | ~1.3 g/cm³ | innospk.com |

| Flash Point | 75.7±25.9 °C | innospk.com |

| Refractive Index | 1.461 | innospk.com |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | This compound | [---] |

| InChI | 1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | chemimpex.com |

| InChIKey | ACNBBQGAWMHXLA-UHFFFAOYSA-N | [---] |

| SMILES | C(#N)C1=CC=CC=C1OC(F)(F)F | chemimpex.com |

| MDL Number | MFCD00042409 | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNBBQGAWMHXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213807 | |

| Record name | 2-(Trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-85-4 | |

| Record name | 2-(Trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63968-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHOXY)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTZ6VCH4SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Optimization for 2 Trifluoromethoxy Benzonitrile and Its Derivatives

Strategic Approaches to Aryl Trifluoromethoxylation and Benzonitrile (B105546) Formation

The construction of 2-(trifluoromethoxy)benzonitrile involves two key transformations: the introduction of the trifluoromethoxy (-OCF₃) group onto the aromatic ring and the formation of the nitrile (-CN) group. The timing and methodology of these steps are crucial for an efficient synthesis.

Nucleophilic Trifluoromethylation Protocols

The trifluoromethoxy group is often installed via trifluoromethylation of a corresponding phenol. While direct O-trifluoromethylation of phenols can be challenging, several nucleophilic trifluoromethylation reagents have been developed to facilitate this transformation. cas.cnnih.gov One common approach involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃) as a nucleophilic CF₃ source. nih.gov This method often requires an oxidant to generate a reactive trifluoromethyl species. nih.govnih.gov

For instance, a silver-mediated O-trifluoromethylation of phenols using TMSCF₃ and an oxidant like Selectfluor® has been reported. nih.gov However, this can necessitate a large excess of expensive reagents. nih.gov An alternative strategy involves a two-step process: O-carboxydifluoromethylation of a phenol followed by decarboxylative fluorination. cas.cn This protocol utilizes more accessible reagents such as sodium bromodifluoroacetate and Selectfluor II. cas.cn

Another effective system for nucleophilic trifluoromethylation involves the use of fluoroform (HCF₃) in combination with a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.org This method has been successfully applied to the synthesis of trifluoromethyl ketones from esters and demonstrates the potential for generating the CF₃ anion for nucleophilic attack. beilstein-journals.org

| Reagent/System | Description | Application |

| TMSCF₃ / Oxidant | Utilizes (trifluoromethyl)trimethylsilane as a CF₃ source in the presence of an oxidant. | Direct O-trifluoromethylation of phenols. nih.gov |

| HCF₃ / KHMDS | Generates a nucleophilic CF₃ anion from fluoroform and a strong base. | Synthesis of trifluoromethyl ketones from esters. beilstein-journals.org |

| Sodium Bromodifluoroacetate / Selectfluor II | A two-step protocol involving O-carboxydifluoromethylation and subsequent decarboxylative fluorination. | O-trifluoromethylation of phenols. cas.cn |

Cyanation Strategies for Aromatic Systems

The introduction of a nitrile group onto an aromatic ring can be achieved through various cyanation methods. Classical approaches include the Sandmeyer and Rosenmund-von Braun reactions, which typically involve the displacement of a diazonium salt or a halide with a cyanide salt, often using copper(I) cyanide. stackexchange.com

More modern methods focus on transition-metal-catalyzed cross-coupling reactions of aryl halides or pseudohalides with a cyanide source. Palladium and nickel-based catalysts are commonly employed for this purpose. organic-chemistry.org For example, Pd/C has been used for the efficient cyanation of aryl bromides and activated aryl chlorides. organic-chemistry.org The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is also gaining traction to improve the safety and environmental profile of these reactions. organic-chemistry.org

Direct C-H cyanation of arenes represents a more atom-economical approach, avoiding the pre-functionalization required for cross-coupling reactions. nih.gov This can be achieved using photoredox catalysis with an acridinium photocatalyst and trimethylsilyl cyanide under aerobic conditions. nih.gov Another method involves a gallium-catalyzed electrophilic cyanation of aromatic C-H bonds with cyanogen bromide.

| Method | Description | Key Features |

| Rosenmund-von Braun Reaction | Nucleophilic substitution of an aryl halide with copper(I) cyanide. stackexchange.com | A classic method, often requiring high temperatures. |

| Palladium-Catalyzed Cyanation | Cross-coupling of aryl halides with a cyanide source using a palladium catalyst. organic-chemistry.org | High efficiency and functional group tolerance. organic-chemistry.org |

| Direct C-H Cyanation | Direct introduction of a cyano group onto an unfunctionalized arene. nih.gov | Atom-economical and avoids pre-functionalization. nih.gov |

Regioselective Functionalization Techniques on the Aromatic Ring

Achieving the desired ortho substitution pattern in this compound requires precise control over the regioselectivity of the functionalization steps. The trifluoromethoxy group is an electron-withdrawing and meta-directing group in electrophilic aromatic substitution reactions. rsc.org Conversely, if the nitrile group is introduced first, it is also meta-directing. Therefore, direct electrophilic substitution on either monosubstituted precursor is unlikely to yield the desired ortho product.

To overcome this, directing group strategies are often employed in transition-metal-catalyzed C-H functionalization. nih.gov A directing group can coordinate to the metal catalyst, positioning it to activate a specific C-H bond, often at the ortho position. nih.gov While effective, this approach requires the directing group to be installed and later removed or transformed, adding steps to the synthesis. nih.gov

Alternatively, the inherent electronic and steric properties of the starting material can be exploited. For instance, in the synthesis of ortho-substituted benzonitriles, the displacement of a nitro group can be a viable strategy. acs.org The starting material, an ortho-substituted nitrobenzene, can be prepared through established methods, and the subsequent nucleophilic aromatic substitution with a cyanide source can proceed with high regioselectivity.

Catalytic Systems and Reaction Engineering in Synthesis

The development of efficient catalytic systems is paramount for the practical synthesis of this compound and its derivatives. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis offer powerful tools to achieve high yields and selectivities under milder reaction conditions.

Transition Metal-Catalyzed Synthetic Routes

Transition metals, particularly palladium, rhodium, and cobalt, play a significant role in the synthesis of aromatic nitriles. nih.govresearchgate.net As mentioned, palladium-catalyzed cyanation of aryl halides is a robust method. organic-chemistry.org Furthermore, transition metal catalysis is crucial for regioselective C-H functionalization. nih.govnih.gov For example, rhodium(I)-catalyzed hydroacylation reactions can be used to functionalize aryltriazenyl aldehydes, which can then undergo further rhodium(III)-catalyzed C-H activation to achieve multifunctionalization of the benzene (B151609) ring. nih.gov

Low-valent transition metals have also been investigated for reactions involving nitriles, such as the cyclotrimerization of benzonitriles using titanium-based catalytic systems. researchgate.net

Organocatalysis and Biocatalysis in Benzonitrile Derivative Formation

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. N-Heterocyclic carbenes (NHCs) have been used as organocatalysts to synthesize axially chiral benzonitriles through a dynamic kinetic resolution process. nih.govresearchgate.net NHCs have also been employed in [4 + 2]-benzannulation protocols to assemble the benzonitrile framework from simpler precursors. acs.org

Biocatalysis offers a green and sustainable approach to nitrile synthesis. nih.govnih.gov Enzymes, such as nitrilases, can directly convert nitriles to the corresponding carboxylic acids and ammonia, or they can be used in the reverse direction for nitrile synthesis under mild, aqueous conditions. openbiotechnologyjournal.comelsevierpure.com A chemoenzymatic cascade has been developed that uses a carboxylate reductase and an aldoxime dehydratase to produce nitriles from carboxylic acids without the need for toxic cyanide reagents. tugraz.at This method works at room temperature and generates less harmful waste. tugraz.at

| Catalytic System | Description | Application |

| Transition Metal Catalysis | Utilizes metals like palladium, rhodium, and cobalt to facilitate reactions such as cross-coupling and C-H activation. organic-chemistry.orgnih.gov | Cyanation of aryl halides, regioselective functionalization. organic-chemistry.orgnih.gov |

| Organocatalysis | Employs small organic molecules, such as N-heterocyclic carbenes, to catalyze reactions. nih.govresearchgate.netacs.org | Asymmetric synthesis of chiral benzonitriles, benzonitrile framework assembly. nih.govresearchgate.netacs.org |

| Biocatalysis | Uses enzymes, such as nitrilases and dehydratases, to perform chemical transformations. nih.govopenbiotechnologyjournal.comtugraz.at | Cyanide-free synthesis of nitriles from carboxylic acids. tugraz.at |

Application of Phase Transfer Catalysis in Synthetic Transformations

Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates the reaction between reactants located in different phases (typically aqueous and organic). crdeepjournal.org This technique often leads to increased reaction rates, higher yields, milder reaction conditions, and the elimination of hazardous or expensive solvents, making it an attractive approach for industrial applications. acsgcipr.orgphasetransfer.com

In the context of synthesizing this compound and its derivatives, PTC can be particularly advantageous. The synthesis may involve the reaction of a water-soluble nucleophile with an organic-soluble substrate. A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. For instance, in the synthesis of nitriles from alkyl halides, PTC can be employed to transfer the cyanide anion from an aqueous solution to the organic phase containing the halide. crdeepjournal.org

Cinchona alkaloid-derived chiral phase-transfer catalysts have been effectively used in the enantioselective benzylation and allylation of α-trifluoromethoxy indanones, demonstrating the utility of PTC in creating chiral centers in molecules containing the trifluoromethoxy group. mdpi.comnih.govsemanticscholar.org While a specific application of PTC for the direct synthesis of this compound is not extensively detailed in the provided literature, the principles of PTC are highly applicable to potential synthetic routes, such as the nucleophilic substitution of a suitable precursor with a trifluoromethoxide source.

| Catalyst Type | Example Catalyst | Potential Application in Synthesis | Reference |

| Quaternary Ammonium Salt | Benzyltriethylammonium chloride | Facilitating nucleophilic substitution with cyanide or trifluoromethoxide | crdeepjournal.orgbiomedres.us |

| Chiral Cinchona Alkaloid | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Asymmetric synthesis of chiral derivatives | phasetransfer.com |

Process Intensification and Scale-Up Methodologies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. ccdcindia.com For the synthesis of this compound, this involves moving from traditional batch reactors to more advanced, continuous-flow systems and optimizing reaction conditions for large-scale production.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for higher yields and purity. nih.govresearchgate.netcetjournal.it These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372), a derivative of the target compound, has been successfully demonstrated using a continuous flow reactor. google.com This process resulted in a significant increase in yield (over 95% compared to 60-70% in a batch reactor) and improved safety. google.com The small volume, large surface-area-to-volume ratio, and excellent heat exchange efficiency of microreactors used in continuous flow systems allow for better temperature control and reduced risk of runaway reactions. cetjournal.itgoogle.com The application of continuous flow technology to the synthesis of this compound could similarly lead to a more efficient, safer, and scalable manufacturing process. mdpi.com

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Yield | Lower | Higher |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes |

| Heat Transfer | Less efficient | Highly efficient |

| Scalability | Can be challenging | More straightforward |

| Control | Less precise | Precise control of parameters |

The successful scale-up of a chemical synthesis from the laboratory to an industrial scale requires careful optimization of various reaction parameters. nih.gov For the production of this compound, key variables to consider include temperature, pressure, solvent, catalyst, and the molar ratio of reactants.

The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. While polar aprotic solvents like DMSO or DMF are often used, exploring greener alternatives is crucial for sustainable industrial processes. The catalyst system, including the type and loading of the catalyst, must be optimized to maximize conversion and minimize by-product formation. For instance, in the synthesis of related compounds, copper and palladium catalysts have been employed. googleapis.com

Temperature and pressure are critical parameters that control the reaction kinetics and thermodynamics. The use of continuous flow reactors allows for the exploration of a wider range of temperatures and pressures than is typically feasible in batch reactors, potentially leading to faster reaction times and improved yields. researchgate.netgoogle.com Design of Experiments (DoE) is a statistical tool that can be systematically employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions for scalable production. nih.govscielo.br

The synthesis of this compound may involve the use of hazardous reagents, such as strong acids, bases, cyanides, and potentially toxic trifluoromethylating agents. nj.gov A key aspect of modern process development is the mitigation of risks associated with these substances to ensure a safe and environmentally friendly industrial process.

One strategy is to replace hazardous reagents with safer alternatives. For example, instead of using highly toxic cyanides, less hazardous sources of the nitrile group can be explored. The use of phase-transfer catalysis can also contribute to a safer process by allowing for the use of less hazardous solvents and milder reaction conditions. acsgcipr.org

Continuous flow synthesis inherently reduces the risk associated with hazardous materials by minimizing the volume of reactants being processed at any given time. researchgate.netgoogle.com This "small is safer" approach significantly reduces the potential consequences of a thermal runaway or accidental release. Additionally, enclosed continuous flow systems can minimize worker exposure to hazardous chemicals. nj.gov Careful process design, including the implementation of automated controls and in-line monitoring, can further enhance the safety of industrial-scale production.

Innovative Precursor Synthesis and Intermediate Transformations

2-Hydroxybenzonitrile is a valuable chemical intermediate for the production of agricultural chemicals. google.comnih.gov Its synthesis can be achieved through various methods, including the dehydration of salicylaldoxime. google.comquickcompany.in A method for preparing 2-hydroxybenzonitrile involves reacting hydroxylamine (B1172632) with a 2-hydroxyarylaldehyde, which is at least partially in the form of a salt of a metal from Group II, III, IVA, or VIA of the Periodic Table, followed by dehydration of the resulting 2-hydroxyarylaldoxime. google.com

The conversion of 2-hydroxybenzonitrile to this compound involves the O-trifluoromethylation of the phenolic hydroxyl group. This transformation is a critical step and can be achieved using various trifluoromethoxylation reagents. While traditional methods often required harsh conditions, newer reagents have been developed that allow for this transformation under milder conditions. The selection of the appropriate trifluoromethoxylation reagent and the optimization of the reaction conditions are crucial for achieving a high yield and purity of the final product.

| Precursor | Intermediate | Target Compound | Key Transformation |

| 2-Hydroxyarylaldehyde | 2-Hydroxybenzonitrile | This compound | O-Trifluoromethylation |

Transformations from Substituted Benzaldehyde (B42025) Derivatives

The synthesis of benzonitriles from benzaldehyde precursors is a fundamental transformation in organic chemistry. A prevalent and effective method involves a two-step sequence: the conversion of the aldehyde to an aldoxime, followed by a dehydration reaction to yield the nitrile. This strategy is applicable to the synthesis of this compound, starting from 2-(Trifluoromethoxy)benzaldehyde.

The initial step is the formation of 2-(Trifluoromethoxy)benzaldehyde oxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. The base, often an inorganic carbonate or an organic amine, is crucial for neutralizing the hydrochloric acid liberated during the reaction, which drives the equilibrium towards the formation of the oxime. The reaction is generally carried out in a suitable solvent, such as water or an alcohol, at temperatures ranging from ambient to reflux.

The subsequent and final step is the dehydration of the intermediate oxime. A variety of dehydrating agents can be employed for this transformation. Common reagents include acetic anhydride, phosphorus pentoxide, or nickel composite catalysts. For instance, a method for a related compound, 2-nitro-4-trifluoromethylbenzonitrile, involves dissolving the corresponding oxime in acetonitrile and heating it with acetic anhydride in the presence of a nickel composite catalyst, which is prepared from nickel acetate (B1210297) and Raney nickel. google.com This approach has been shown to improve reaction selectivity and product yield. google.com The choice of the dehydrating agent and reaction conditions can significantly impact the efficiency and yield of the final nitrile product.

Step 1: Oxime Formation

2-(Trifluoromethoxy)benzaldehyde reacts with hydroxylamine hydrochloride to form 2-(Trifluoromethoxy)benzaldehyde oxime.

Step 2: Dehydration

2-(Trifluoromethoxy)benzaldehyde oxime is dehydrated to yield this compound.

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1. Oxime Formation | 2-(Trifluoromethoxy)benzaldehyde | Hydroxylamine hydrochloride, Base (e.g., Na2CO3) | 2-(Trifluoromethoxy)benzaldehyde oxime | Aqueous or alcoholic solvent, 25-100°C |

| 2. Dehydration | 2-(Trifluoromethoxy)benzaldehyde oxime | Dehydrating agent (e.g., Acetic anhydride, Nickel composite catalyst) | This compound | Acetonitrile solvent, Heating |

Synthetic Routes Involving Amino-trifluoromethylbenzonitriles

A powerful and widely utilized method for the synthesis of aryl nitriles from aromatic amines is the Sandmeyer reaction. wikipedia.org This reaction provides a versatile pathway to introduce a cyano group onto an aromatic ring, which can be applied to the synthesis of this compound starting from 2-(Trifluoromethoxy)aniline. The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, allowing for substitution patterns that are not easily achievable through direct substitution methods. nih.gov

The process begins with the diazotization of the primary aromatic amine, in this case, 2-(Trifluoromethoxy)aniline. This is accomplished by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric or sulfuric acid. The reaction is conducted at low temperatures, usually between 0 and 5°C, to ensure the stability of the resulting diazonium salt intermediate.

In the second stage, the aryl diazonium salt is subjected to a substitution reaction with a cyanide nucleophile, catalyzed by a copper(I) salt, most commonly copper(I) cyanide (CuCN). wikipedia.org This step, the core of the Sandmeyer cyanation, involves a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The copper(I) catalyst facilitates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the cyanide, and the copper(I) catalyst is regenerated, allowing the catalytic cycle to continue.

Step 1: Diazotization

2-(Trifluoromethoxy)aniline is treated with sodium nitrite and a strong acid to form the corresponding diazonium salt.

Step 2: Sandmeyer Cyanation

The diazonium salt reacts with copper(I) cyanide to produce this compound.

The Sandmeyer reaction is renowned for its broad applicability and is a key method for producing benzonitriles, which are important intermediates in various fields, including pharmaceuticals. wikipedia.org

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1. Diazotization | 2-(Trifluoromethoxy)aniline | Sodium nitrite (NaNO2), Strong acid (e.g., HCl) | 2-(Trifluoromethoxy)benzenediazonium chloride | Aqueous solution, 0-5°C |

| 2. Cyanation | 2-(Trifluoromethoxy)benzenediazonium chloride | Copper(I) cyanide (CuCN) | This compound | Heating |

Mechanistic Investigations of 2 Trifluoromethoxy Benzonitrile Reactivity

Elucidation of Reaction Pathways Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent, a property that significantly influences the reactivity of the aromatic ring to which it is attached. beilstein-journals.org This group is considered a "super-halogen" or a "pseudo-halogen" due to its electronic characteristics being similar to those of chlorine or fluorine. beilstein-journals.org The trifluoromethoxy group is more electron-withdrawing and more lipophilic than a methoxy (B1213986) group. beilstein-journals.org

The primary reaction pathway involving the trifluoromethoxy group is its influence on the aromatic system rather than undergoing transformation itself. Its strong inductive effect polarizes the benzene (B151609) ring, which can enhance the electrophilicity of other functional groups attached to the ring, such as the nitrile group. While direct transformations of the trifluoromethoxy group on the benzonitrile (B105546) ring are not widely reported, its presence is crucial in directing the outcomes of reactions on the aromatic core and the nitrile function.

In the context of related compounds, such as (trifluoromethoxy)anilines, the trifluoromethoxy group can direct metalation to the adjacent position on the aromatic ring. beilstein-journals.org This suggests that under specific reaction conditions, the oxygen atom of the trifluoromethoxy group in 2-(trifluoromethoxy)benzonitrile could potentially act as a coordinating site for metals, influencing the regioselectivity of functionalization.

Exploration of Nitrile Group Transformations and Cycloaddition Reactions (e.g., in isothiocyanate derivatives)

The nitrile group in this compound is a versatile functional handle for a range of chemical transformations. One notable transformation is its potential conversion into other functional groups or its participation in cycloaddition reactions.

A significant derivative of benzonitriles is the isothiocyanate group. For instance, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) is a key intermediate in the synthesis of the anti-cancer drug enzalutamide. google.comtcichemicals.com The synthesis of this isothiocyanate is typically achieved from 3-trifluoromethyl-4-cyanoaniline, which is reacted with thiophosgene (B130339) or phenyl thiocarbonate. google.comgoogle.com While this synthesis does not start from this compound, it highlights a critical transformation of a substituted benzonitrile into a synthetically valuable isothiocyanate. The conversion of anilines to isothiocyanates can be achieved using various reagents, including chlorothionoformate in a one- or two-step process, depending on the electronic nature of the aniline (B41778). chemrxiv.org

The nitrile group itself can participate in cycloaddition reactions. Nitriles are known to undergo [3+2] cycloaddition reactions with various 1,3-dipoles like nitrile oxides and nitrile imines, leading to the formation of five-membered heterocyclic rings such as isoxazoles and triazoles. researchgate.netmdpi.comgrowingscience.comnih.govnih.govresearchgate.net For example, benzonitrile oxide reacts with alkenes to form Δ²-isoxazolines, which are precursors to various biologically active molecules. mdpi.com The rate and regioselectivity of these cycloadditions are influenced by the electronic properties of both the nitrile and the dipolarophile. The electron-withdrawing nature of the trifluoromethoxy group in this compound would be expected to influence the reactivity of the nitrile group in such cycloadditions.

A summary of reagents for the synthesis of isothiocyanates from primary amines is presented in the table below.

| Reagent(s) | Substrate Type | Key Features |

| Thiophosgene | Electron-rich and electron-deficient anilines | Highly reactive, but toxic. google.com |

| Phenyl thiocarbonate | Electron-rich and electron-deficient anilines | Less hazardous than thiophosgene, but can be costly. google.com |

| Chlorothionoformate | Electron-rich and electron-deficient anilines | Efficient thiocarbonyl-transfer reagent. chemrxiv.org |

| CS₂, Iodine, TBAI | Primary amines, including electron-deficient anilines | Straightforward synthesis with commercially available reagents. chemrxiv.org |

Studies on Aromatic Substitution and Functionalization Mechanisms

The functionalization of the aromatic ring of this compound is governed by the directing effects of the two substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the trifluoromethoxy and nitrile groups are both deactivating and meta-directing. libretexts.orgslideplayer.com The trifluoromethyl group, which has similar electronic properties to the trifluoromethoxy group, is a strong deactivator due to its inductive effect. libretexts.org This deactivation means that harsher reaction conditions are generally required for electrophilic substitution compared to benzene. The meta-directing effect arises because the carbocation intermediate (arenium ion) is least destabilized when the electrophile adds to the meta position relative to the deactivating group. libretexts.orgrsc.org For this compound, the positions meta to the trifluoromethoxy group are C4 and C6, and the positions meta to the nitrile group are C3 and C5. The combined directing effects would likely favor substitution at the C4 and C6 positions.

In a study on the photoaddition of 2,2,2-trifluoroethanol (B45653) (TFE) to various substituted benzenes, it was observed that trifluoromethylbenzonitriles did not undergo the photoaddition reaction but instead underwent phototransposition. dntb.gov.ua This highlights a unique reactivity pathway for this class of compounds under photochemical conditions.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups on the aromatic ring. nih.govmasterorganicchemistry.comyoutube.com Both the trifluoromethoxy and nitrile groups in this compound are strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to these groups. Nucleophilic aromatic substitution typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com In some cases, a concerted SₙAr mechanism may also be operative. nih.gov

The presence of the trifluoromethoxy group is known to enhance the electrophilicity of the nitrile group and facilitate nucleophilic aromatic substitution reactions. For a related compound, 2-fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile, the fluoro group can be displaced by nucleophiles. This suggests that if a suitable leaving group were present on the ring of this compound, nucleophilic aromatic substitution would be a viable reaction pathway.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.orgharvard.edu The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile. wikipedia.org

The directing ability of various functional groups has been ranked, with groups like amides and carbamates being strong DMGs. The trifluoromethyl group is considered a moderate directing group. harvard.edu The oxygen atom of the trifluoromethoxy group has lone pairs that could coordinate with the lithium of the organolithium reagent, potentially directing metalation to the C3 position. However, the nitrile group is also a known, albeit weaker, directing group.

In studies of (trifluoromethoxy)anilines, it has been shown that metalation occurs at the position adjacent to the oxygen of the trifluoromethoxy group. beilstein-journals.org This provides strong evidence that the trifluoromethoxy group can act as a directing group. In the case of this compound, competition between the directing effects of the trifluoromethoxy and nitrile groups would determine the site of metalation. Given the stronger coordinating ability of the oxygen in the trifluoromethoxy group, metalation at the C3 position is a likely outcome.

The table below shows the relative directing ability of some common directing metalation groups.

| Directing Metalation Group (DMG) | Relative Strength |

| -CONR₂ | Strong |

| -OCONEt₂ | Strong |

| -SO₂NR₂ | Strong |

| -OCH₃ | Moderate |

| -CF₃ | Moderate |

| -F | Moderate |

| -NR₂ | Moderate |

| -CN | Weak to Moderate |

This table is a generalized representation based on literature data. organic-chemistry.orgharvard.edu

Influence of Fluorine Substitution on Reaction Kinetics and Stereoselectivity

The presence of fluorine atoms in the trifluoromethoxy group has a profound influence on the kinetics and stereoselectivity of reactions involving this compound. The high electronegativity of fluorine leads to strong inductive electron withdrawal, which can significantly alter the rates of reactions.

For instance, in electrophilic aromatic substitution, the deactivating nature of the trifluoromethoxy group slows down the reaction rate compared to benzene. Conversely, in nucleophilic aromatic substitution, this electron withdrawal accelerates the reaction by stabilizing the negatively charged intermediate.

In terms of stereoselectivity, the steric bulk of the trifluoromethoxy group can influence the approach of reagents. In cycloaddition reactions, the stereochemical outcome can be controlled by the existing stereocenters in the molecule or by the use of chiral catalysts. For example, the diastereoselective cycloaddition of nitrile oxides to chiral homoallylic alcohols has been reported to proceed with good diastereoselectivity, favoring the formation of the syn isomer of the resulting 2-isoxazoline. researchgate.net While this study does not directly involve this compound, it demonstrates how the stereochemistry of cycloaddition reactions can be controlled in related systems.

The development of axially chiral benzonitriles has also been achieved through catalytic atroposelective synthesis, where the chirality is controlled during the formation of the nitrile group. nih.gov This highlights the potential for controlling stereoselectivity in reactions involving the nitrile functionality of this compound.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone for the characterization of 2-(trifluoromethoxy)benzonitrile and its derivatives, offering detailed information about the molecular framework and the electronic environment of individual nuclei. nih.gov

Applications of ¹H, ¹³C, and ¹⁹F NMR in Reaction Monitoring and Product Elucidation

The trifluoromethoxy group (-OCF₃) provides a unique spectroscopic handle for reaction monitoring using ¹⁹F NMR. youtube.com The chemical shift of the fluorine nuclei is highly sensitive to changes in the local electronic environment, making it an excellent probe for tracking the conversion of starting materials to products. nih.govnih.gov For instance, in the synthesis of trifluoromethyl-containing compounds, ¹⁹F NMR can be used to determine the yield of the reaction by comparing the integration of the product signal to an internal standard. rsc.org

In-situ reaction monitoring by NMR allows for the collection of spectra at various time points, providing kinetic data and insights into the reaction mechanism. iastate.edu This can be achieved by setting up the reaction directly in an NMR tube and acquiring spectra sequentially. iastate.edu This technique is particularly powerful for observing the formation of intermediates and byproducts.

Table 1: Representative NMR Data for Benzonitrile (B105546) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| 2-(Trifluoromethyl)benzonitrile (B1294956) | ¹⁹F | -62.0 | s | CDCl₃ |

| 3-(Trifluoromethyl)benzonitrile | ¹³C | 166.91, 135.66, 131.98, 129.98, 128.25, 125.83, 124.60, 123.12 | DMSO-d₆ | |

| 4-(Trifluoromethyl)benzonitrile | ¹H | 8.38 (d), 7.86 (d) | CDCl₃ | |

| 2-(Trifluoromethyl)benzonitrile | ¹H | 7.91 – 7.83 (m), 7.78 (t), 7.75 – 7.69 (m) | CDCl₃ |

This table presents a selection of reported NMR data for illustrative purposes. Actual values may vary depending on experimental conditions.

Utilization of 2D NMR Techniques for Complex Structural Assignments

For more complex molecules derived from this compound, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establish correlations between protons and carbons, allowing for the definitive placement of substituents on the aromatic ring. For instance, an HMBC experiment would show a correlation between the fluorine atoms of the trifluoromethoxy group and the carbon atom to which it is attached, as well as to adjacent carbons, confirming its position at the C2 position of the benzonitrile ring. These techniques are crucial for distinguishing between isomers and for characterizing novel compounds where 1D NMR data may be ambiguous.

Mass Spectrometry (MS) for Molecular Identification and Reaction Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination in Novel Compounds

High-resolution mass spectrometry (HRMS) is essential for the characterization of novel compounds derived from this compound. nih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. acs.org This is particularly important when distinguishing between compounds with the same nominal mass but different elemental compositions. The precise mass of 2-(trifluoromethyl)benzonitrile is 171.02958362 Da. nih.gov

Application of MS in Tracing Reaction Progress and Byproduct Identification

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is widely used to monitor the progress of reactions involving this compound. rsc.org By analyzing aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of products and byproducts can be tracked. The mass spectra of the components provide their molecular weights, aiding in their identification. For example, in a reaction where this compound is a reactant, the disappearance of its molecular ion peak at m/z 171 and the appearance of a new peak corresponding to the product would indicate the progression of the reaction.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformational properties. slideshare.netresearchgate.net

For this compound, the IR and Raman spectra are characterized by specific vibrational modes. The nitrile (-C≡N) stretching frequency is a particularly strong and sharp band in the IR spectrum, typically appearing around 2230 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group give rise to strong absorptions in the region of 1200-1000 cm⁻¹. rsc.org The aromatic C-H and C=C stretching and bending vibrations also produce a characteristic pattern of bands.

In research contexts, IR spectroscopy can be used for real-time reaction monitoring, often in conjunction with NMR. magritek.com Changes in the intensity of the nitrile or trifluoromethoxy group's vibrational bands can be used to follow the course of a reaction. Furthermore, computational studies can be used to calculate the theoretical vibrational spectra of different conformers of this compound, and by comparing these with the experimental spectra, information about the most stable conformation in the solid state or in solution can be obtained.

Table 2: Key Vibrational Frequencies for Benzonitrile Derivatives

| Compound | Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Benzonitrile | -C≡N | Stretch | 2229 |

| Benzonitrile Cation | -C≡N | Stretch | 2130 ± 1 |

| Trifluoromethyl compounds | C-F | Stretch | 1200-1000 |

This table provides approximate vibrational frequencies. The exact position of the bands can be influenced by the molecular structure and the physical state of the sample.

Computational Chemistry and Theoretical Studies of 2 Trifluoromethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of a molecule. These calculations can determine the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed Research Findings: For aromatic nitriles, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. biomedres.us A small gap suggests high reactivity and low kinetic stability, as it is energetically easier to excite an electron to a higher energy state. biomedres.us Conversely, a large HOMO-LUMO gap indicates greater stability. researchgate.net

Other reactivity descriptors that can be calculated include:

Ionization Potential (I): Energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): Energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The inverse of hardness (S = 1 / η), indicating a higher propensity for reaction. biomedres.us

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a guide to where the molecule is likely to interact with other chemical species. researchgate.net For 2-(trifluoromethoxy)benzonitrile, the electronegative fluorine, oxygen, and nitrogen atoms would be expected to create significant regions of negative potential, while the aromatic protons would be associated with positive potential.

| Parameter | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates regions susceptible to electrophilic attack. Likely located on the electron-rich aromatic ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates regions susceptible to nucleophilic attack. Likely influenced by the electron-withdrawing CN and OCF₃ groups. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Visualizes sites for intermolecular interactions, with negative potential around N, O, and F atoms and positive potential around H atoms. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into conformational flexibility and non-covalent intermolecular interactions. osti.gov

Detailed Research Findings: For a molecule like this compound, MD simulations would be crucial for understanding two key aspects: the conformational preferences of the trifluoromethoxy group and the nature of its interactions in a condensed phase. The simulation would require a well-parameterized force field, which defines the potential energy of the system. This involves defining parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). chemrxiv.org

Intermolecular Interactions: MD studies on liquid benzonitrile (B105546) have revealed important details about its local structure, including the formation of antiparallel dimers and clusters due to significant Coulombic interactions between the nitrile group of one molecule and the aromatic hydrogens of another. nih.govstanford.edu Specifically, interactions with the ortho-hydrogens are found to be strongest. chemrxiv.orgnih.gov For this compound, MD simulations could elucidate how the trifluoromethoxy group alters this packing. The group's steric bulk might disrupt the efficient stacking seen in unsubstituted benzonitrile, while its strong dipole could introduce new, competing intermolecular interactions.

| Simulation Aspect | Information Gained | Relevance to this compound |

|---|---|---|

| Conformational Sampling | Identification of stable rotamers and rotational energy barriers. | Determines the preferred orientation of the -OCF₃ group relative to the nitrile, affecting the molecule's dipole moment and shape. |

| Radial Distribution Functions (RDFs) | Probability of finding another atom at a certain distance from a reference atom. | Reveals specific intermolecular contacts, such as hydrogen bonding (e.g., N···H-C) or ring stacking (π-π interactions). researchgate.net |

| Time Correlation Functions | Analysis of molecular reorientation and translational diffusion. | Provides insight into collective dynamics and transport properties like viscosity in the liquid state. nih.gov |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and infrared (IR), which are invaluable for structural elucidation. researchgate.net

Detailed Research Findings: Theoretical calculations of spectroscopic data serve as a powerful complement to experimental measurements, helping to assign signals and confirm structures.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. nih.gov The calculations are typically performed on a DFT-optimized geometry. Comparing the calculated shifts (often scaled or referenced against a standard like tetramethylsilane) with experimental data can confirm the assignment of each atom in the molecule. For this compound, predicting the ¹⁹F NMR shift would be particularly useful, as would calculating the coupling between the fluorine nuclei and adjacent carbon and hydrogen atoms.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculations first locate a minimum on the potential energy surface (geometry optimization) and then compute the second derivatives of the energy to determine the force constants and vibrational modes. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using empirical factors to improve agreement. researchgate.net The predicted IR and Raman spectra can help in assigning the fundamental vibrational modes observed experimentally, such as the characteristic C≡N stretch, C-F stretches, and aromatic ring vibrations. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Data for this compound |

|---|---|---|

| ¹H, ¹³C, ¹⁹F NMR | DFT/GIAO | Chemical shifts (δ) for all unique nuclei, spin-spin coupling constants (J). |

| Infrared (IR) Spectroscopy | DFT Frequency Calculation | Vibrational frequencies (cm⁻¹) and corresponding IR intensities. Key modes include C≡N, C-O, C-F, and C-H stretches. |

| Raman Spectroscopy | DFT Frequency Calculation | Vibrational frequencies (cm⁻¹) and corresponding Raman activities. Provides complementary information to IR, especially for symmetric vibrations. |

Reaction Mechanism Elucidation via Transition State Calculations and Potential Energy Surfaces

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate species, and determining the energy barriers that control reaction rates.

Detailed Research Findings: To elucidate a reaction mechanism, computational chemists map the Potential Energy Surface (PES), which represents the energy of a molecular system as a function of its geometry. arxiv.org Key points on the PES are the reactants, products, and any intermediates, which correspond to local energy minima. The paths between these minima proceed through transition states (TS), which are first-order saddle points on the PES. chemrxiv.org

For a reaction involving this compound, such as its synthesis or a subsequent functionalization, the process would involve:

Locating the Transition State: Specialized algorithms are used to find the geometry of the TS connecting reactants and products.

Frequency Calculation: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms the reactant into the product. nih.gov

Calculating Activation Energy: The activation energy (Eₐ) is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate using transition state theory.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

This approach has been used to study the formation of benzonitrile from the reaction of the phenyl radical with cyanogen, revealing the reaction to be barrierless on the PES. nih.gov A similar approach could be applied to understand, for example, the nucleophilic aromatic substitution on the this compound ring, determining which positions are most reactive and what the energetic costs are.

In Silico Design and Virtual Screening of Novel Derivatives

In silico methods are widely used in drug discovery and materials science to design and screen novel compounds with desired properties before committing to expensive and time-consuming synthesis. researchgate.net

Detailed Research Findings: The this compound structure can serve as a scaffold or starting point for the design of new molecules. The process of virtual screening involves several computational steps to filter large chemical databases for compounds that are likely to be active for a specific biological target.

A typical workflow could be:

Library Generation: A virtual library of compounds is created, either by modifying the this compound scaffold with various functional groups or by searching commercial databases for similar structures.

Pharmacophore-Based Screening: A pharmacophore model is built based on the essential 3D features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). The library is then filtered to retain only molecules that match this model. researchgate.net

Molecular Docking: The remaining compounds are "docked" into the binding site of a target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity (docking score). nih.gov Compounds with the best scores are prioritized.

ADMET Prediction: The top-ranked candidates are evaluated computationally for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with poor drug-like characteristics. nih.gov

MD Simulation: The most promising protein-ligand complexes identified through docking can be subjected to MD simulations to assess the stability of the binding pose and refine the binding energy calculations. nih.gov

This multi-step approach acts as a funnel, progressively reducing a vast library of millions of compounds to a few dozen promising candidates for synthesis and experimental testing. researchgate.net

Applications in Advanced Organic Synthesis

2-(Trifluoromethoxy)benzonitrile as a Key Intermediate in Multi-Step Syntheses

The strategic placement of the trifluoromethoxy and nitrile groups on the benzene (B151609) ring makes this compound a crucial starting material for the synthesis of more complex molecules. The trifluoromethoxy group often enhances the metabolic stability and lipophilicity of the final products, which is a desirable characteristic in drug discovery. innospk.com The nitrile group, on the other hand, serves as a versatile handle for a variety of chemical transformations.

In multi-step syntheses, this compound can be elaborated into a wide array of functional groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each opening up new avenues for molecular diversification. These transformations are fundamental in building the core structures of many biologically active compounds.

A notable application of a related compound, 2-nitro-4-trifluoromethyl benzonitrile (B105546), is in the synthesis of isoxaflutole (B1672639) herbicides. patsnap.com This highlights the importance of substituted benzonitriles in the agrochemical industry. The synthesis of this intermediate can be achieved from 2-nitro-4-trifluoromethyl benzaldehyde (B42025). google.com

Strategies for Constructing Complex Molecular Architectures and Heterocyclic Systems

The reactivity of this compound lends itself to the construction of intricate molecular frameworks and heterocyclic systems. The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For example, it can react with azides to form tetrazoles or with dienes in Diels-Alder type reactions.

One documented strategy involves the cyclization of 2-(3-acylthioureido)benzonitriles in the presence of sulfuric acid to form 2-benzoylamino-4-imino-4H-3,1-benzothiazine. researchgate.net While this specific example does not use the trifluoromethoxy-substituted analog, the underlying reactivity of the ortho-cyano group is directly applicable. Such cyclization reactions are powerful tools for rapidly increasing molecular complexity and accessing novel heterocyclic scaffolds.

Furthermore, the aromatic ring of this compound can be functionalized through various substitution reactions, allowing for the attachment of additional molecular fragments and the construction of highly substituted aromatic systems.

Derivatization Chemistry for Diverse Chemical Scaffolds

The chemical versatility of this compound allows for extensive derivatization, leading to a wide range of chemical scaffolds with tunable properties.

Reactions Involving the Nitrile Moiety for Further Functionalization

The nitrile group is a cornerstone of the reactivity of this compound, offering numerous possibilities for functionalization.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethoxy)benzoic acid. This transformation is often a key step in the synthesis of compounds where a carboxylic acid or its derivatives are required. For instance, a related compound, 2-trifluoromethyl benzonitrile, can be hydrolyzed to 2-trifluoromethylbenzamide using sodium hydroxide (B78521) in water. google.com

Reduction: The nitrile group can be reduced to a primary amine, 2-(trifluoromethoxy)benzylamine. This amine can then be used in a variety of subsequent reactions, such as amide bond formation or the synthesis of nitrogen-containing heterocycles.

Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Ritter-type Reactions: In the presence of a strong acid and a suitable nucleophile, the nitrile can participate in Ritter-type reactions to form N-substituted amides. nih.gov

A summary of key reactions involving the nitrile group is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Applications |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Synthesis of amides, esters, and other acid derivatives |

| Reduction | H₂, catalyst (e.g., Ni, Pd) or LiAlH₄ | Primary Amine | Synthesis of amides, sulfonamides, and N-heterocycles |

| Cycloaddition | NaN₃, often with a Lewis acid | Tetrazole | Medicinal chemistry (carboxylic acid bioisostere) |

| Ritter Reaction | Strong acid (e.g., H₂SO₄), alkene or alcohol | N-Substituted Amide | Synthesis of complex amides |

Transformations of the Trifluoromethoxy Group for Tunable Properties

The trifluoromethoxy (-OCF₃) group is generally considered to be highly stable and is often incorporated into molecules to enhance their metabolic stability and lipophilicity. Direct chemical transformations of the trifluoromethoxy group are challenging and not commonly employed for derivatization. Its primary role is to act as a key property-modulating substituent that remains intact throughout a synthetic sequence. The electron-withdrawing nature of the -OCF₃ group influences the reactivity of the aromatic ring, directing substitution reactions and affecting the pKa of nearby functional groups.

Modification of the Aromatic Ring System for Novel Compounds

The benzene ring of this compound can be modified through various aromatic substitution reactions to introduce additional functional groups, leading to novel compounds.

Electrophilic Aromatic Substitution: The trifluoromethoxy group is an ortho-, para-director, while the nitrile group is a meta-director. Their combined influence, along with steric hindrance, will direct incoming electrophiles to specific positions on the aromatic ring. Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions that can be performed.

Nucleophilic Aromatic Substitution: While less common for this specific molecule, if a suitable leaving group is present on the ring, nucleophilic aromatic substitution can be a viable strategy for introducing new functionalities.

Metal-Catalyzed Cross-Coupling Reactions: To achieve more complex substitutions, the aromatic ring can first be halogenated. The resulting halo-substituted this compound can then participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

The table below summarizes potential modifications to the aromatic ring.

| Reaction Type | Typical Reagents | Introduced Functional Group | Significance |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Intermediate for reduction to an amino group |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogen (-Br, -Cl) | Handle for cross-coupling reactions |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | Formation of biaryl structures |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkyne group | Introduction of linear carbon frameworks |

Targeted Applications and Derivatization in Specialized Fields

Medicinal Chemistry and Pharmaceutical Development

In the realm of pharmaceutical development, fluorinated compounds are integral to modern drug design. The incorporation of fluorine-containing moieties like trifluoromethoxy can significantly alter a molecule's properties. Researchers utilize 2-(Trifluoromethoxy)benzonitrile in the development of novel therapeutic agents. chemimpex.com

While the closely related 2-(trifluoromethyl)benzonitrile (B1294956) is a well-documented precursor for prominent androgen receptor (AR) antagonists, the utility of the this compound scaffold is also explored in cancer therapeutics that can be linked to hormone receptor pathways. For instance, derivatives of this compound are used as intermediates in the synthesis of complex heterocyclic compounds investigated for treating various cancers, which may include hormone-dependent types like prostate cancer. epo.orggoogle.com The design of such molecules leverages the benzonitrile (B105546) core as a foundational element for building ligands that interact with biological targets.

The development of treatments for prostate cancer, particularly castrate-resistant prostate cancer, has involved the creation of potent androgen receptor inhibitors. While the prominent anti-androgen drug Enzalutamide is synthesized using a trifluoromethyl benzonitrile intermediate, the broader class of fluorinated benzonitriles is of significant interest. Patents reveal that derivatives of this compound are employed in the synthesis of compounds for the treatment of a range of cancers, including prostate cancer. epo.orggoogle.com For example, 5-Formyl-2-(trifluoromethoxy)benzonitrile has been synthesized as an intermediate for creating benzo[c] google.comcymitquimica.comnaphthyridine derivatives, which are investigated for therapeutic uses, including in PARP-insensitive tumors found in prostate cancer. google.com

The this compound structure is a key component in the synthesis of compounds aimed at treating autoimmune and inflammatory diseases. A patent discloses the preparation of 5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile from 3-cyano-4-(trifluoromethoxy)benzoic acid. google.com This intermediate is then used to create more complex substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl) acetic acid derivatives. google.com These resulting compounds are designed as immunosuppressive agents to address conditions with underlying defects in vascular integrity or those associated with pathological angiogenesis, which can occur in inflammatory and autoimmune disorders. google.com

The trifluoromethoxy (-OCF3) group is a critical substituent in medicinal chemistry due to its distinct electronic and physical properties, which differ from the more common trifluoromethyl (-CF3) group.

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, more so than a trifluoromethyl group. This property can enhance a drug molecule's ability to cross biological membranes, potentially improving its absorption and distribution in vivo.

Electronic Effects: The trifluoromethoxy group acts as a strong electron-withdrawing substituent through induction, while also being a weak π-donor through resonance from the oxygen lone pairs. This "pseudo-halogen" character can influence the acidity or basicity of nearby functional groups and modulate binding interactions with target proteins.

Metabolic Stability: The O-CF3 bond is chemically and thermally stable. Incorporating this group can block potential sites of metabolic oxidation that might occur with a simpler methoxy (B1213986) (-OCH3) group, thereby increasing the metabolic stability and half-life of a drug candidate.

Table 1: Comparison of Fluorinated Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Characteristics |

| Trifluoromethoxy (-OCF3) | ~1.04 | Strongly electron-withdrawing (inductive), weak π-donor | High lipophilicity, high metabolic stability |

| Trifluoromethyl (-CF3) | ~0.88 | Strongly electron-withdrawing | Enhances binding affinity, metabolically stable |

| Fluorine (-F) | ~0.14 | Electronegative, weak π-donor | Can modulate pKa, form hydrogen bonds |

Rational ligand design involves creating molecules that will specifically bind to a biological target to elicit a desired therapeutic effect. The this compound moiety is used as a structural motif in this process. Its defined geometry and electronic properties make it a reliable component for constructing larger, highly specific molecules.

For example, its derivatives have been used in the rational design of:

CK2α Inhibitors: 5-Formyl-2-(trifluoromethoxy)benzonitrile is an intermediate in the synthesis of benzo[c] google.comcymitquimica.comnaphthyridine derivatives designed as inhibitors of the pro-survival kinase CK2α, a high-priority drug target for colorectal and other cancers. google.com

S1P1 Receptor Agonists: Derivatives are used to synthesize compounds that act as agonists of the Sphingosine-1-phosphate receptor 1 (S1P1), a target for treating autoimmune diseases like multiple sclerosis. google.com

Inhibitors of Mutant Isocitrate Dehydrogenase (IDH): The scaffold is incorporated into molecules designed to inhibit mutant IDH proteins, which are implicated in various cancers including acute myeloid leukemia (AML) and glioma. google.com

In these cases, the benzonitrile portion often serves as a key interaction point or as a rigid scaffold to correctly orient other functional groups for optimal binding with the target protein.

Agrochemical Research and Development